molecular formula C13H21N3O3 B2901759 Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 2137629-23-1

Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate

Cat. No.: B2901759
CAS No.: 2137629-23-1
M. Wt: 267.329
InChI Key: YIAFHLMEBFQMTO-UHFFFAOYSA-N
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Description

Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate is a synthetic compound used in various scientific research and industrial applications. Its unique structure combines a cycloheptyl amine group with an oxadiazole ring, making it a versatile molecule for a range of chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically, the synthesis begins with the preparation of the oxadiazole ring, using hydrazine derivatives and carboxylic acids under acidic or basic conditions.

  • Cyclization: : The cycloheptyl amine group is then introduced via a nucleophilic substitution reaction.

  • Esterification: : Finally, the esterification of the propanoate group is achieved using methanol in the presence of acid or base catalysts.

Industrial Production Methods

Industrial synthesis often scales up these laboratory methods with optimizations for yield and purity. Commonly, continuous flow reactors and automated processes ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Reacts with oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: : Undergoes reduction reactions to form different reduced compounds, often using hydrogenation techniques.

  • Substitution: : Participates in both nucleophilic and electrophilic substitution reactions, making it useful in synthesizing complex molecules.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Aqueous or organic solvents, often requiring catalysts like palladium or platinum.

Major Products Formed

  • Oxidation Products: : Oxidized amine derivatives.

  • Reduction Products: : Reduced oxadiazole rings.

  • Substitution Products: : Various substituted esters and amines.

Scientific Research Applications

Chemistry

Used as a building block in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.

Biology

Explored for its potential biological activity, particularly in the study of enzyme interactions and cellular pathways.

Medicine

Investigated for potential therapeutic uses, such as in the development of new drugs targeting specific biological processes.

Industry

Employed in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The oxadiazole ring often facilitates binding to active sites, while the cycloheptyl amine group influences the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Unique Features

  • Structure: : The combination of an oxadiazole ring with a cycloheptyl amine group is unique and offers distinct reactivity.

  • Versatility: : Useful in a wide range of chemical reactions.

Similar Compounds

  • Methyl 3-[3-(1-aminoethyl)-1,2,4-oxadiazol-5-yl]propanoate

  • Ethyl 3-[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate

  • Benzyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate

This compound's distinctive structure and reactivity make it a valuable asset in scientific research and industrial applications. Its versatility continues to inspire new discoveries and innovations in various fields.

Properties

IUPAC Name

methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-18-11(17)7-6-10-15-12(16-19-10)13(14)8-4-2-3-5-9-13/h2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAFHLMEBFQMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NO1)C2(CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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